molecular formula C28H29N3O8 B554377 (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate CAS No. 2116-82-7

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate

Cat. No. B554377
CAS RN: 2116-82-7
M. Wt: 535,53 g/mole
InChI Key: DQKARZJTYUBTMX-VWLOTQADSA-N
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Description

“(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate” is a complex organic compound. It contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached. It also contains multiple carbonyl groups (C=O), which are part of carboxylic ester and amide functionalities. The presence of “S” indicates that this compound has chirality, meaning it has a non-superimposable mirror image .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a chiral center. Techniques like NMR spectroscopy and X-ray crystallography are typically used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. For example, the ester groups could undergo hydrolysis, and the amide bonds could participate in reactions with acids or bases. The nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like nitro, amide, and ester could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its degradation products. For example, if the compound is highly reactive or if it breaks down into toxic products, it could be hazardous .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested as a potential drug or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKARZJTYUBTMX-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550458
Record name 4-Nitrophenyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate

CAS RN

21160-82-7, 2116-82-7
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21160-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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